

Crystal structure of 4-Iodobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodobenzaldehyde

Cat. No.: B108471

[Get Quote](#)

An In-depth Technical Guide on the Crystal Structure of 4-Iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **4-Iodobenzaldehyde**, a compound of interest in organic synthesis and drug development. The information presented herein is derived from the crystallographic data deposited in the Cambridge Structural Database (CSD), under the deposition number CCDC 129105, and the associated publication by Vyas, Manjula, and Fletcher in Acta Crystallographica Section C: Crystal Structure Communications (1998), C54, 285-287.

Introduction

4-Iodobenzaldehyde (C_7H_5IO) is an aromatic aldehyde that serves as a versatile building block in the synthesis of more complex organic molecules. The presence of an iodine atom on the phenyl ring provides a reactive site for various cross-coupling reactions, making it a valuable precursor in the development of pharmaceuticals and functional materials.

Understanding its three-dimensional structure at the atomic level is crucial for comprehending its reactivity, intermolecular interactions, and potential biological activity. This guide summarizes the key crystallographic data and the experimental protocols used in its structure determination.

Crystallographic Data

The crystal structure of **4-Iodobenzaldehyde** was determined by single-crystal X-ray diffraction. The quantitative data from this analysis are summarized in the table below for easy

reference and comparison.

Parameter	Value
Empirical Formula	C ₇ H ₅ IO
Formula Weight	232.02
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 11.234(2) Å, α = 90° b = 5.598(1) Å, β = 100.86(2)° c = 12.115(3) Å, γ = 90°
Unit Cell Volume	747.6(3) Å ³
Z	4
Calculated Density	2.059 Mg/m ³
Temperature	293(2) K
Wavelength	0.71073 Å (Mo Kα)
Crystal Size	0.2 x 0.2 x 0.2 mm
Absorption Coefficient	4.298 mm ⁻¹
F(000)	432
Theta Range for Data Collection	2.22 to 24.98°
Reflections Collected	1391
Independent Reflections	1308 [R(int) = 0.0215]
Final R indices [I>2σ(I)]	R1 = 0.0286, wR2 = 0.0717
R indices (all data)	R1 = 0.0331, wR2 = 0.0741
Goodness-of-fit on F ²	1.053

Experimental Protocols

The determination of the crystal structure of **4-Iodobenzaldehyde** involved the following key experimental procedures:

Crystal Growth

Single crystals of **4-Iodobenzaldehyde** suitable for X-ray diffraction were obtained by slow evaporation from a solution in ethanol. The resulting crystals were reported to be colorless needles.

Data Collection

A single crystal of the dimensions 0.2 x 0.2 x 0.2 mm was mounted on a goniometer head. X-ray diffraction data were collected at a temperature of 293(2) K using a four-circle diffractometer with graphite-monochromated Mo K α radiation ($\lambda = 0.71073$ Å). A total of 1391 reflections were collected over a theta range of 2.22 to 24.98°.

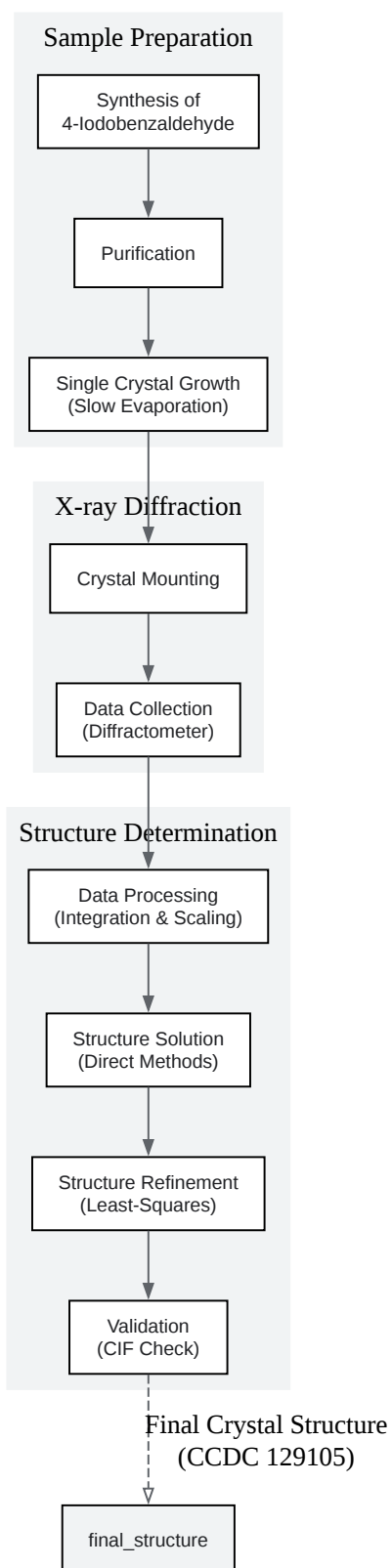
Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor of 0.0286 for observed reflections indicates a high-quality refinement.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **4-Iodobenzaldehyde**.

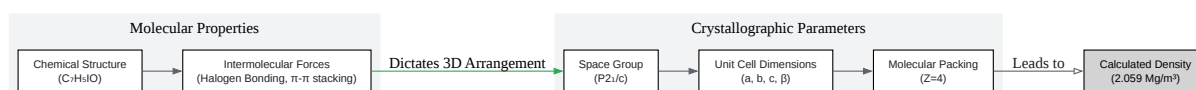


[Click to download full resolution via product page](#)

*Experimental workflow for **4-iodobenzaldehyde** crystal structure determination.*

Relationship between Chemical Structure and Crystallographic Data

This diagram illustrates the logical connection between the chemical properties of **4-Iodobenzaldehyde** and the resulting crystallographic parameters.



[Click to download full resolution via product page](#)

*From molecule to crystal: influencing factors in **4-Iodobenzaldehyde**'s structure.*

Signaling Pathways and Drug Development Applications

While **4-Iodobenzaldehyde** itself is not directly reported to modulate specific signaling pathways, its utility as a synthetic intermediate is significant in drug discovery. The iodo-substituent allows for the facile introduction of diverse chemical moieties through reactions like the Suzuki, Sonogashira, and Heck couplings. This enables the synthesis of libraries of compounds that can be screened for activity against various biological targets. For instance, benzaldehyde derivatives have been explored as inhibitors of enzymes such as aldehyde dehydrogenase, which is implicated in cancer cell proliferation. The structural data presented here provides a precise model for the starting material, which is invaluable for computational modeling and rational drug design efforts aimed at developing novel therapeutics.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of **4-Iodobenzaldehyde**, based on the data available from the Cambridge Structural Database. The crystallographic parameters and experimental protocols have been clearly outlined to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development. The provided visualizations offer a clear depiction of the experimental workflow

and the fundamental relationships governing the solid-state structure of this important synthetic building block.

- To cite this document: BenchChem. [Crystal structure of 4-Iodobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b108471#crystal-structure-of-4-iodobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com